molecular formula C14H21BN2O3 B1415840 1-(2-(Methylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)ethan-1-one CAS No. 2103352-44-7

1-(2-(Methylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)ethan-1-one

Cat. No.: B1415840
CAS No.: 2103352-44-7
M. Wt: 276.14 g/mol
InChI Key: KCGNJHSEPUSTLF-UHFFFAOYSA-N
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Description

1-(2-(Methylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)ethan-1-one is a useful research compound. Its molecular formula is C14H21BN2O3 and its molecular weight is 276.14 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • A study focused on the synthesis of boric acid ester intermediates with benzene rings, which are structurally similar to the compound . The structures of these compounds were confirmed using FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. Density Functional Theory (DFT) was used for further molecular structure analysis. The findings demonstrated consistency between DFT-optimized molecular structures and crystal structures determined by single crystal X-ray diffraction (Huang et al., 2021).

Catalytic Enantioselective Reactions

  • Research has been conducted on the catalytic enantioselective borane reduction of benzyl oximes, involving compounds with structural similarity to the chemical . This study explored the preparation of various chiral pyridyl amines and examined their waste disposal methods (Huang, Ortiz-Marciales, & Hughes, 2011).

Chemical Reactivity and Stability

  • An investigation into the structural differences and chemical reactivity of pyridinylboron derivatives, which are structurally related to the compound , was conducted. This study compared the orientation of the dioxaborolane ring, bond angles, and molecular orbitals, providing insights into the stability and reactivity of these compounds (Sopková-de Oliveira Santos et al., 2003).

Application in Polymer Synthesis

  • Research on the synthesis of polymers containing pyrrolo[3,2-b]pyrrole-2,5-dione units in the main chain involved compounds similar to the one . This study highlighted the synthesis methods and the solubility of these polymers in organic solvents (Welterlich, Charov, & Tieke, 2012).

Medicinal Chemistry and Pharmaceutical Intermediates

  • A study described the synthesis of pharmaceutical intermediates, involving compounds with structural similarities. This research focused on the introduction of aminomethyl moieties and the selective chlorination of nicotinic acids (Wang et al., 2006).

Properties

IUPAC Name

1-[2-(methylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BN2O3/c1-9(18)11-7-10(8-17-12(11)16-6)15-19-13(2,3)14(4,5)20-15/h7-8H,1-6H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCGNJHSEPUSTLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)NC)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-(Methylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)ethan-1-one
Reactant of Route 2
Reactant of Route 2
1-(2-(Methylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)ethan-1-one
Reactant of Route 3
Reactant of Route 3
1-(2-(Methylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)ethan-1-one
Reactant of Route 4
Reactant of Route 4
1-(2-(Methylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)ethan-1-one
Reactant of Route 5
Reactant of Route 5
1-(2-(Methylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)ethan-1-one
Reactant of Route 6
Reactant of Route 6
1-(2-(Methylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)ethan-1-one

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